Phenamil

Übersicht

Beschreibung

Phenamil ist ein Derivat von Amilorid und bekannt für seine starke Hemmung von Natriumkanälen, insbesondere epithelialen Natriumkanälen. Es wird in der wissenschaftlichen Forschung häufig eingesetzt, da es Natriumkanäle blockieren kann und Auswirkungen auf verschiedene physiologische Prozesse hat .

Herstellungsmethoden

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Modifikation von Amilorid beinhaltenDie Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Reagenzien wie Methansulfonat .

Vorbereitungsmethoden

Phenamil can be synthesized through a series of chemical reactions involving the modification of amilorideThe reaction conditions often include the use of solvents such as dimethyl sulfoxide and reagents like methanesulfonate .

Analyse Chemischer Reaktionen

Phenamil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig vorkommen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Osteogenic Differentiation

Mechanism of Action

Phenamil has been shown to promote osteoblastic differentiation and mineralization in mesenchymal stem cells (MSCs). It acts synergistically with Bone Morphogenetic Proteins (BMPs) to enhance the expression of osteogenic markers such as alkaline phosphatase (ALP), Runx2, and osteocalcin (OCN) . The compound induces the expression of Tribbles homolog 3 (Trb3), a positive modulator of BMP signaling, which plays a crucial role in enhancing osteoblast differentiation .

Experimental Findings

In a study involving mouse MSCs (M2-10B4), treatment with 10 μM this compound significantly increased the expression of key osteogenic genes after six days. The combination of this compound and BMPs resulted in additive effects on gene expression related to bone formation . Additionally, this compound treatment led to a reduction in the protein levels of Smurf1, which negatively regulates BMP signaling, thus enhancing the activity of SMAD proteins involved in osteogenesis .

Case Study: Bone Regeneration

Research utilizing a calvarial defect model demonstrated that this compound enhances BMP-2-induced bone regeneration. Micro-computed tomography (microCT) analysis confirmed significant improvements in bone healing when this compound was administered alongside BMP-2 . These findings suggest that this compound could serve as an effective therapeutic agent for enhancing bone repair and regeneration.

Pulmonary Vascular Remodeling

Therapeutic Potential

this compound has also been investigated for its effects on pulmonary arterial hypertension (PAH). It was found to attenuate vascular remodeling and pulmonary artery resistance by promoting Trb3 expression in vascular smooth muscle cells (vSMCs) . This modulation is critical as Trb3 has been identified as a key player in maintaining the contractile phenotype of vSMCs during hypoxic conditions.

Mechanistic Insights

The compound activates the calcineurin-NFAT pathway, leading to increased intracellular calcium levels, which further promotes Trb3 transcription. This mechanism suggests that this compound can counteract the pathological changes associated with PAH by enhancing BMP signaling and maintaining vSMC function .

Challenges and Considerations

While this compound shows promise in promoting osteogenesis and vascular health, there are concerns regarding its potential to induce adipogenesis based on certain in vitro studies. This dual effect may complicate its application in clinical settings where selective targeting of osteogenic pathways is desired .

Data Summary Table

Wirkmechanismus

Phenamil exerts its effects by inhibiting epithelial sodium channels. This inhibition leads to a reduction in sodium influx, which can affect various physiological processes. In cardiac tissues, this compound produces positive inotropy and prolongs twitch duration by inhibiting the inwardly rectifying potassium current, which indirectly reduces the activity of the sodium-calcium exchanger .

Vergleich Mit ähnlichen Verbindungen

Phenamil wird mit anderen Amilorid-Derivaten wie HM2-16F und BB2-50F verglichen. Diese Verbindungen hemmen ebenfalls Natriumkanäle, haben aber unterschiedliche Potenzen und Spezifitäten. This compound ist einzigartig in seiner starken Hemmung von Natriumkanälen und seiner Fähigkeit, sowohl Natrium- als auch Kaliumströme zu beeinflussen .

Ähnliche Verbindungen

- Amilorid

- HM2-16F

- BB2-50F

This compound zeichnet sich durch seine starke Hemmung von Natriumkanälen und seine breite Palette von Anwendungen in der wissenschaftlichen Forschung aus.

Biologische Aktivität

Phenamil, an amiloride derivative, has garnered attention in recent years for its biological activity, particularly in promoting osteoblast differentiation and mineralization. This article synthesizes findings from various studies to elucidate the mechanisms through which this compound exerts its effects, highlighting its potential applications in bone regeneration therapies.

This compound primarily acts by modulating bone morphogenetic protein (BMP) signaling pathways. Research indicates that this compound enhances the expression of tribbles homolog 3 (Trb3), a positive regulator of BMP signaling, thereby promoting osteoblastic differentiation in mesenchymal stem cells (MSCs) . Specifically, this compound increases the expression of key osteogenic markers such as alkaline phosphatase (ALP), Runx2, and osteocalcin (OCN), which are critical for bone formation .

Key Findings:

- Osteogenic Differentiation : In vitro studies demonstrated that treatment with 10 μM this compound significantly increased the expression of osteogenic genes in mouse MSCs over six days .

- Additive Effects with BMPs : When combined with BMPs, this compound exhibited additive effects on osteogenic markers and matrix mineralization, suggesting a synergistic relationship that enhances bone formation .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound in enhancing bone regeneration. A study involving critical-sized mandibular bone defects in rats showed that co-treatment with this compound and low doses of BMP2 resulted in nearly complete bone healing without the adverse effects typically associated with high-dose BMP2 treatments .

Table 1: Summary of In Vivo Findings

| Study Type | Treatment | Outcome |

|---|---|---|

| Rat Mandibular Defects | BMP2 + this compound | Nearly complete bone healing at low BMP2 doses |

| Mouse Calvarial Cultures | This compound + BMP | Enhanced ALP and Runx2 expression compared to controls |

Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory properties, which may contribute to its effectiveness in bone regeneration. It has been shown to suppress inflammatory cytokines such as IL-1α and IL-6 in the presence of BMP2, thereby reducing soft tissue swelling and enhancing the quality of newly formed bone .

Case Studies and Clinical Implications

Several case studies have explored the potential clinical applications of this compound. For instance, its ability to enhance BMP activity could represent a novel strategy for treating conditions like osteoporosis or aiding recovery from fractures. The modulation of adipogenic differentiation through Trb3 regulation further suggests that this compound may have implications beyond bone health, potentially influencing metabolic processes related to obesity .

Eigenschaften

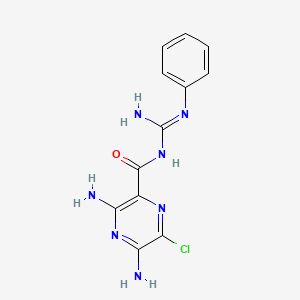

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHELZQFBGCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942542 | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-35-9 | |

| Record name | Phenamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.